chemical properties of (2S)-2-amino(1,2-13C2)propanoic acid
chemical properties of (2S)-2-amino(1,2-13C2)propanoic acid
Technical Whitepaper: (2S)-2-Amino(1,2-13C2)Propanoic Acid Subtitle: Physicochemical Profiling, Spectroscopic Signatures, and Applications in Metabolic Flux Analysis & Hyperpolarized MRI
Abstract
This technical guide provides a comprehensive analysis of (2S)-2-amino(1,2-13C2)propanoic acid (L-Alanine-1,2-13C2), a stable isotope-labeled isotopologue of L-alanine.[1][2] Unlike singly labeled variants, the dual 13C-labeling at the carboxyl (C1) and alpha-carbon (C2) positions creates a unique scalar coupling environment (
Physicochemical Characterization
While the chemical reactivity of (2S)-2-amino(1,2-13C2)propanoic acid mirrors that of natural L-alanine, its physical mass and nuclear spin properties are distinct.[1][2] These differences are the basis for its utility as a tracer.
Table 1: Physicochemical & Isotopic Profile
| Property | Data | Notes |
| Chemical Formula | Dual 13C enrichment at C1, C2 | |
| Molecular Weight | 91.09 g/mol | +2.01 Da vs. natural L-Ala (89.[1][2]09) |
| Isotopic Enrichment | Typically ≥ 99% | Critical for minimizing isotopomer noise in NMR |
| Chirality | L-Isomer (2S) | Biologically active enantiomer |
| pKa Values | Negligible isotope effect on acidity | |
| Solubility | Water: ~166 g/L (25°C) | Highly soluble; zwitterionic at neutral pH |
| Appearance | White crystalline powder | Hygroscopic; store desiccated |
Spectroscopic Signatures (NMR & MS)
The defining feature of this molecule is the magnetic interaction between the adjacent
A. Nuclear Magnetic Resonance (NMR)
In natural abundance alanine, C1 and C2 are rarely both
-
Chemical Shifts (Typical in D
O, pH 7): -
Scalar Coupling Constants (
): -
Relaxation Dynamics (
):-
C1 (
): Long (~25–40 s at 3T).[1][3] Lack of directly attached protons minimizes dipolar relaxation.[1] -
C2 (
): Short (~2–5 s). The directly attached H provides a dominant dipolar relaxation pathway. -
Implication: In hyperpolarized experiments, C1 retains signal significantly longer than C2.[2][3][4]
-
B. Mass Spectrometry (MS)
-
Parent Ion (
): 92.09 m/z (vs. 90.09 for unlabeled).[1][2][3] -
Fragmentation: Fragmentation patterns allow differentiation from [2,3-13C2]alanine.[1][2][3] Loss of the carboxyl group (COOH) results in a fragment mass shift of -46 Da (labeled) vs -45 Da (unlabeled), confirming the label position.
Synthesis & Purity Standards
High-fidelity synthesis is required to ensure enantiomeric purity (>99% ee) and isotopic enrichment.[1][2]
Primary Route: Chemo-Enzymatic Resolution
To avoid racemic mixtures common in Strecker synthesis, enzymatic routes are preferred for research-grade materials.[1][2]
-
Precursor Synthesis: Reaction of [1,2-13C2]acetaldehyde with cyanide and ammonia (Strecker) yields racemic [1,2-13C2]alanine.[1][2][3]
-
Enzymatic Resolution:
Quality Control Metrics:
-
Chiral HPLC: Must confirm <0.5% D-isomer to prevent metabolic data artifacts (mammalian cells do not metabolize D-Ala efficiently).
-
Isotopomer Analysis: qNMR must confirm the absence of [1-13C] or [2-13C] singly labeled impurities, which complicate flux modeling.
Advanced Applications
A. Metabolic Flux Analysis (MFA)
(2S)-2-amino(1,2-13C2)propanoic acid is a precision probe for pyruvate metabolism.[1][2] Once transported into the cell, it is converted to [1,2-13C2]pyruvate by Alanine Transaminase (ALT).[2][3] The fate of the C1-C2 bond distinguishes between oxidative decarboxylation and carboxylation.
-
Pathway 1: Pyruvate Dehydrogenase (PDH): Cleaves the C1-C2 bond.[1][2] C1 is released as
CO .[1][3] The acetyl-CoA formed retains only the C2 label ([1-13C]Acetyl-CoA).[1][2] -
Pathway 2: Pyruvate Carboxylase (PC): The C1-C2 bond remains intact.[1][2] Pyruvate is carboxylated to oxaloacetate, retaining both labels.[2][3]
Figure 1: Metabolic fate of [1,2-13C2]Alanine.[2][3] The preservation or cleavage of the C1-C2 bond differentiates flux through PC (anaplerosis) vs. PDH (oxidation).
B. Hyperpolarized 13C MRI
While [1-13C]pyruvate is the standard for hyperpolarization, [1,2-13C2]alanine (and its pyruvate precursor) offers unique "Singlet State" properties.[1][2][3]
-
Mechanism: Dynamic Nuclear Polarization (DNP) enhances signal by >10,000x.[1][3][4]
-
The Singlet Advantage: The coupled C1-C2 system can form a Long-Lived State (LLS) where nuclear spin order is "stored" in a singlet configuration (spin 0), which is immune to dipolar relaxation.[1][2] This can extend the observable lifetime of the tracer significantly beyond the standard
decay, allowing imaging of slower metabolic processes.[4]
Figure 2: Workflow for Hyperpolarized 13C MRI using [1,2-13C2]Alanine.[1][2] Step 4 is critical for accessing Singlet States (LLS) to extend signal lifetime.[2][3]
Handling & Storage Protocol
To maintain isotopic integrity and prevent chemical degradation:
-
Storage: Store at room temperature (20-25°C). For long-term storage (>1 year), 4°C is recommended to prevent slow oxidation or microbial growth.[1][2][3]
-
Hygroscopicity: The compound is moderately hygroscopic.[1] Always equilibrate the container to room temperature before opening to prevent condensation, which can lead to hydrolysis or caking.[3]
-
Solution Stability: Aqueous solutions are stable at pH 6-8 for 24 hours at 4°C. For metabolic studies, prepare fresh solutions to ensure precise concentration.
References
-
Cambridge Isotope Laboratories. (2024).[1][3] Stable Isotope-Labeled Amino Acids Product Listing.Link[2][3]
-
Milshteyn, E., et al. (2018).[2][3] "Development of High Resolution 3D Hyperpolarized Carbon-13 MR Molecular Imaging Techniques." Magnetic Resonance Imaging.[1][4]Link[2][3]
-
Cunningham, C. H., et al. (2013).[2][3] "Hyperpolarized singlet lifetimes of pyruvate in human blood and in the mouse."[4] NMR in Biomedicine.[1][4]Link[2][3]
-
Antoniewicz, M. R. (2015).[3] "13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism." MDPI Fermentation.[1]Link[2][3]
-
Wishart, D. S., et al. (1995).[2][3] "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR.[1]Link[2][3]
